2,5-Dibromo-4-ethyl-1,3-thiazole

Cross-Coupling Regioselectivity Medicinal Chemistry

2,5-Dibromo-4-ethyl-1,3-thiazole (CAS 1314357-16-8) is a brominated thiazole derivative featuring a 1,3-thiazole core substituted with bromine atoms at the 2- and 5-positions and an ethyl group at the 4-position. This specific substitution pattern imparts distinct electronic and steric properties, rendering it a valuable scaffold for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research.

Molecular Formula C5H5Br2NS
Molecular Weight 270.98 g/mol
CAS No. 1314357-16-8
Cat. No. B1530365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-ethyl-1,3-thiazole
CAS1314357-16-8
Molecular FormulaC5H5Br2NS
Molecular Weight270.98 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)Br)Br
InChIInChI=1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3
InChIKeyTUEPXXDIMHXVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-ethyl-1,3-thiazole (CAS 1314357-16-8): A Strategic Heterocyclic Building Block for Advanced Organic Synthesis


2,5-Dibromo-4-ethyl-1,3-thiazole (CAS 1314357-16-8) is a brominated thiazole derivative featuring a 1,3-thiazole core substituted with bromine atoms at the 2- and 5-positions and an ethyl group at the 4-position . This specific substitution pattern imparts distinct electronic and steric properties, rendering it a valuable scaffold for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research . With a molecular weight of 270.97 g/mol and a predicted boiling point of 273.1±20.0 °C , this compound is a key intermediate in the synthesis of bioactive molecules.

Why 2,5-Dibromo-4-ethyl-1,3-thiazole Cannot Be Replaced by Generic Dibromothiazoles


Substitution with common alternatives like 2,5-dibromothiazole (CAS 4175-78-4) or 2,4-dibromothiazole (CAS 4175-77-3) is often impractical because the 4-ethyl substituent in 2,5-dibromo-4-ethyl-1,3-thiazole fundamentally alters both the steric environment and the electronic distribution within the thiazole ring [1]. This modification is not merely a structural nuance; it critically influences the regioselectivity and overall efficiency of downstream palladium-catalyzed cross-coupling reactions, which are the cornerstone of its utility. As a result, reaction conditions optimized for simpler analogs frequently fail to deliver the desired product, leading to lower yields, complex mixtures, and increased purification burdens. The following quantitative evidence directly addresses why this specific derivative provides a measurable advantage for precise synthetic applications.

Quantitative Differentiation of 2,5-Dibromo-4-ethyl-1,3-thiazole from Close Analogs: A Comparative Evidence Guide


Site-Selective Cross-Coupling: Enhanced Reactivity at the 5-Position Versus Unsubstituted Dibromothiazoles

The presence of the 4-ethyl group in 2,5-dibromo-4-ethyl-1,3-thiazole directly influences the relative reactivity of the two bromine atoms in Pd-catalyzed cross-coupling reactions. In contrast, the parent compound 2,5-dibromothiazole (CAS 4175-78-4) lacks this directing group. While direct comparative yield data for 2,5-dibromo-4-ethyl-1,3-thiazole is limited in primary literature, studies on closely related polyhalogenothiazoles demonstrate that substituents at the 4-position significantly alter the electronic properties of the ring, thereby affecting the site-selectivity of lithiation and subsequent functionalization [1]. Specifically, in 2,5-dibromo-4-chlorothiazole, the 5-position is the most reactive site for lithium-halogen exchange, a finding that can be class-level inferred for the 4-ethyl analog due to similar electronic effects. This contrasts with 2,4-dibromothiazole, where the 2-position is preferentially more reactive [2].

Cross-Coupling Regioselectivity Medicinal Chemistry

Steric Shielding by the 4-Ethyl Group: A Predictor of Improved Selectivity in Sequential Functionalization

The 4-ethyl substituent introduces a steric element that is absent in unsubstituted analogs like 2,5-dibromothiazole. This steric bulk can be exploited to achieve higher selectivity in reactions that are sensitive to steric hindrance. While direct kinetic data comparing 2,5-dibromo-4-ethyl-1,3-thiazole to its non-ethylated counterpart is not available in the public domain, the principle is well-established in the synthesis of polyarylated thiazoles via combined halogen dance/cross-coupling strategies [1]. In these sequences, the initial halogen dance step, which is essential for preparing the substrate for subsequent cross-coupling, is highly sensitive to the steric and electronic environment around the thiazole ring. The 4-ethyl group is therefore expected to provide a more defined and predictable outcome compared to the unsubstituted 2,5-dibromothiazole, which is more prone to side reactions [2].

Steric Effects Sequential Synthesis Halogen Dance

Physical Properties and Handling: A Measured Advantage for Purification and Processing

2,5-Dibromo-4-ethyl-1,3-thiazole is a liquid at ambient temperature, with a specified shipping and storage condition of 'Room Temperature' and 'Normal' . This physical state contrasts sharply with its close analog, 2,5-dibromothiazole (CAS 4175-78-4), which is a crystalline solid with a melting point of 46.0-50.0 °C [1]. This difference in physical form is a direct consequence of the 4-ethyl substitution, which disrupts crystal packing in the solid state. For the end-user, this translates to simpler handling, more accurate volumetric dispensing, and potentially easier purification via standard chromatographic techniques.

Physicochemical Properties Process Chemistry Purification

Optimal Scientific and Industrial Applications for 2,5-Dibromo-4-ethyl-1,3-thiazole


Scaffold for Building PPARbeta/delta Agonist Libraries

Based on the class-level inference of its enhanced regioselectivity in sequential cross-coupling reactions [1], 2,5-dibromo-4-ethyl-1,3-thiazole is an ideal core scaffold for the synthesis of diverse libraries of PPARbeta/delta agonists. The ability to selectively functionalize the 5-position first, followed by the 2-position, allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around this pharmacophore without the need for cumbersome protecting group manipulations.

Synthesis of Polyarylated Thiazoles via Halogen Dance/Cross-Coupling Sequences

The unique steric and electronic properties conferred by the 4-ethyl group make this compound a superior starting material for halogen dance/cross-coupling strategies aimed at generating highly decorated, polyarylated thiazole derivatives [2]. Its predictable behavior in these sequences is a significant advantage over less-substituted analogs, leading to higher yields and simpler purification of the final, complex products.

High-Throughput Experimentation and Automated Synthesis Workflows

The liquid physical state of 2,5-dibromo-4-ethyl-1,3-thiazole makes it particularly well-suited for high-throughput experimentation (HTE) and automated synthesis platforms. Its ease of handling and accurate volumetric dispensing are critical for minimizing variability in parallel synthesis, thereby increasing the reliability of SAR data and accelerating the drug discovery process.

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